(R)-1,5-Dimethyl-1,4-diazepane
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Overview
Description
®-1,5-Dimethyl-1,4-diazepane is a chiral organic compound belonging to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The ®-1,5-Dimethyl-1,4-diazepane is characterized by the presence of two methyl groups attached to the first and fifth carbon atoms in the ring, with the ®-configuration indicating the specific spatial arrangement of these groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,5-Dimethyl-1,4-diazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-diaminopentane with formaldehyde, followed by reduction. The reaction conditions often require a solvent such as ethanol and a catalyst like palladium on carbon to facilitate the reduction step.
Industrial Production Methods
On an industrial scale, the production of ®-1,5-Dimethyl-1,4-diazepane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
®-1,5-Dimethyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
®-1,5-Dimethyl-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which ®-1,5-Dimethyl-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include neurotransmitter regulation and enzyme inhibition, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound without methyl substitutions.
1,5-Dimethyl-1,4-diazepane (S): The enantiomer with the opposite spatial configuration.
1,4-Diazepane-2,3-dione: A diazepane derivative with carbonyl groups.
Uniqueness
®-1,5-Dimethyl-1,4-diazepane is unique due to its specific ®-configuration, which can result in different biological activity compared to its (S)-enantiomer. The presence of methyl groups also influences its chemical reactivity and interaction with molecular targets, making it distinct from unsubstituted diazepanes.
Properties
Molecular Formula |
C7H16N2 |
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Molecular Weight |
128.22 g/mol |
IUPAC Name |
(5R)-1,5-dimethyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2/c1-7-3-5-9(2)6-4-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
YXHIPTFPIOGDBW-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)C |
Canonical SMILES |
CC1CCN(CCN1)C |
Origin of Product |
United States |
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